molecular formula C17H12N4S B15002858 6-[(Pyridin-3-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile

6-[(Pyridin-3-ylmethyl)sulfanyl]-2,4'-bipyridine-5-carbonitrile

Cat. No.: B15002858
M. Wt: 304.4 g/mol
InChI Key: IXXWLOOTQKTXDZ-UHFFFAOYSA-N
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Description

6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is a complex organic compound that features a bipyridine core with a pyridin-3-ylmethylsulfanyl substituent and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The process often starts with the preparation of the bipyridine core, followed by the introduction of the pyridin-3-ylmethylsulfanyl group through nucleophilic substitution reactions. The final step involves the addition of the carbonitrile group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate catalysts and solvents is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols.

Scientific Research Applications

6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}-[2,4’-BIPYRIDINE]-5-CARBONITRILE is unique due to its specific structural configuration, which combines a bipyridine core with a pyridin-3-ylmethylsulfanyl substituent and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H12N4S

Molecular Weight

304.4 g/mol

IUPAC Name

6-pyridin-4-yl-2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H12N4S/c18-10-15-3-4-16(14-5-8-19-9-6-14)21-17(15)22-12-13-2-1-7-20-11-13/h1-9,11H,12H2

InChI Key

IXXWLOOTQKTXDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=C(C=CC(=N2)C3=CC=NC=C3)C#N

Origin of Product

United States

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